

Methods for reducing amine losses in industrial applications

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Compound of Interest

Compound Name: 2-Nonanamine

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Technical Support Center: Amine Loss Reduction

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to help you identify, understand, and mitigate amine losses in your industrial and laboratory applications.

Troubleshooting Guides

Guide 1: Troubleshooting High Amine Consumption

Experiencing higher-than-expected amine consumption can significantly impact operational costs.[\[1\]](#)[\[2\]](#) This guide provides a systematic approach to diagnosing the root cause.

Step 1: Quantify and Benchmark Amine Loss

First, establish an accurate measure of your amine loss rate. Compare your actual consumption to predicted optimal rates. A common equation for predicting consumption in DEA and MDEA systems is: Consumption (LBS/day) = 2 LBS/MMSCF (Total gas) + 0.02 lbs/BBL (Total liquid) For MEA, multiply the result by 1.5 to account for higher volatility.[\[3\]](#) If your actual usage is significantly higher, proceed to the next steps.

Step 2: Inspect for Mechanical Losses

Mechanical losses are often the largest and most direct source of amine loss.[\[4\]](#)

- System Leaks: Thoroughly inspect all flanges, gaskets, pump seals, and sample lines for any signs of leakage.
- Filter Operations: Ensure proper maintenance and operation of filters. Amine can be lost during frequent filter changes if not properly drained and rinsed.[\[3\]](#)[\[5\]](#)
- Pump Maintenance: Check pump seals and flushes, as these are common points of failure.
[\[3\]](#)[\[5\]](#)

Step 3: Evaluate Amine Carryover

Carryover occurs when amine is physically entrained in the gas or liquid streams leaving the contactor.[\[3\]](#)

- Check for Foaming: A primary cause of entrainment is foaming. Look for a sudden increase in the pressure drop across the absorber.[\[6\]](#)
- Review Operating Velocities: Operate absorbers at 60% or less of their flooding velocity to minimize physical entrainment.[\[3\]](#)
- Inspect Mist Eliminators: Ensure mist eliminator pads at the top of the column are correctly installed and not damaged or plugged.[\[5\]](#)

Step 4: Analyze for Chemical Degradation

Chemical breakdown of the amine solvent leads to irreversible losses and can cause operational issues like corrosion and foaming.[\[2\]](#)[\[7\]](#)

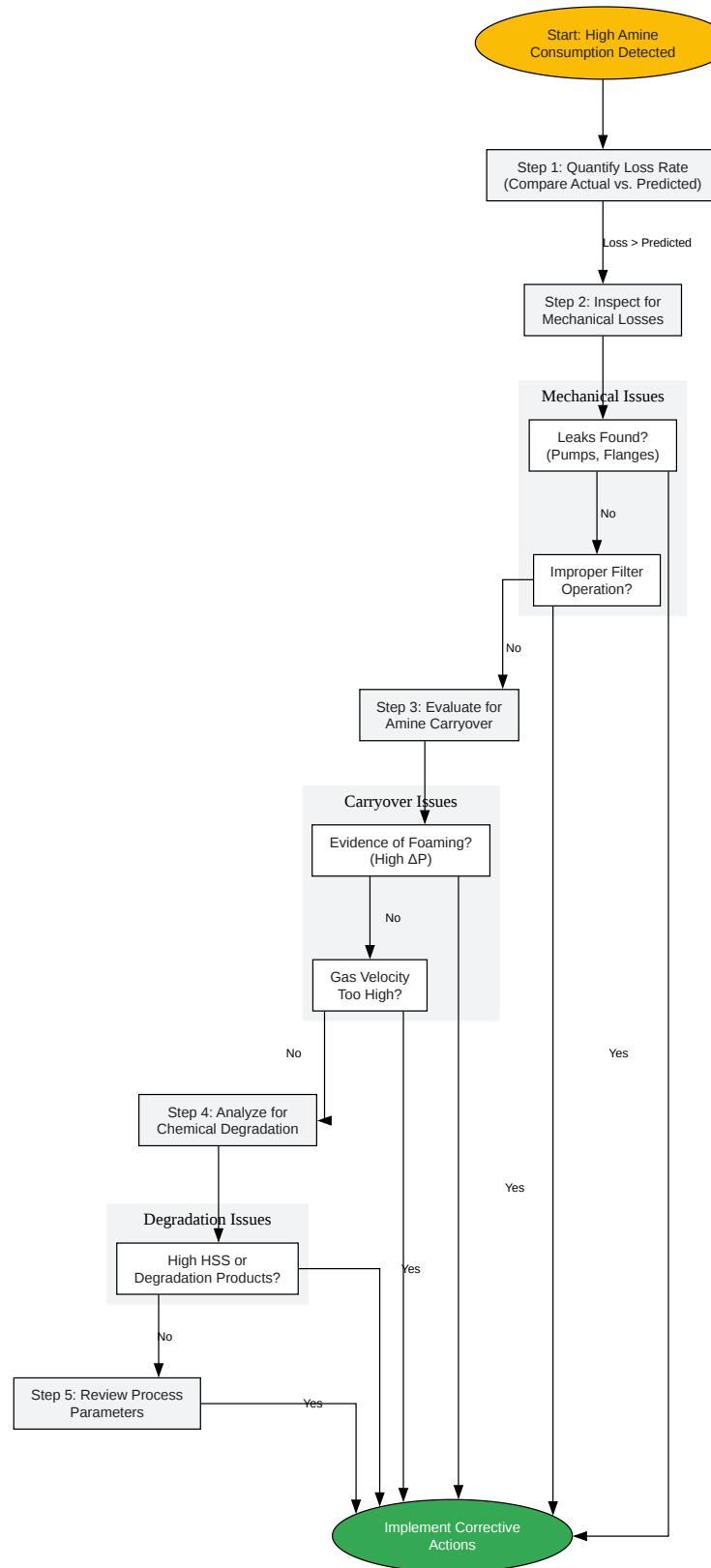
- Sample the Amine: Collect a representative sample of the lean amine solution.
- Analyze for Degradation Products: Use analytical methods like Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to identify and quantify degradation products.[\[1\]](#)
- Test for Heat Stable Salts (HSS): HSS are formed from the reaction of amines with strong acids from flue gas contaminants (SO_x, NO_x) or oxidative degradation.[\[8\]](#) Use Ion

Chromatography (IC) to determine the HSS concentration.[1] Levels above 2-3% can significantly increase corrosion.[9]

Step 5: Review Process Parameters

Incorrect operating conditions can accelerate both mechanical and chemical losses.

- Temperature Control: High temperatures in the stripper and reboiler accelerate thermal degradation.[10][11] Conversely, if the lean amine entering the absorber is not at least 5-10°C (10-15°F) hotter than the inlet gas, hydrocarbon condensation can occur, leading to foaming.[3][12]
- Pressure and Flow Rates: Ensure that pressures and circulation rates are within the design specifications for your unit.

[Click to download full resolution via product page](#)**Caption:** Troubleshooting workflow for high amine consumption.

Frequently Asked Questions (FAQs)

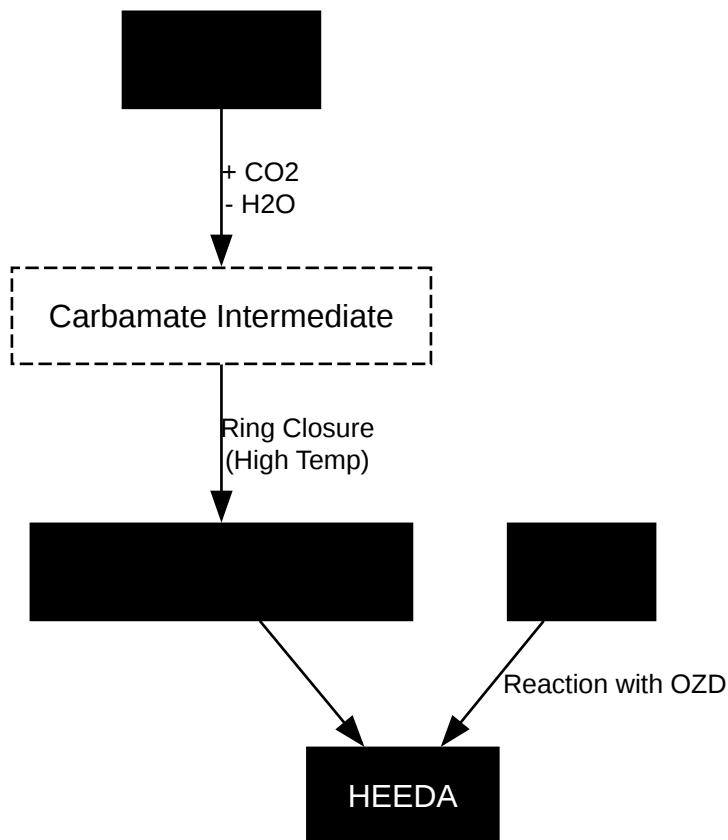
Category 1: Amine Degradation

Q: What is the difference between thermal and oxidative degradation?

A: Thermal degradation occurs at high temperatures, typically in the stripper and reboiler (100-150°C), where amines can react with CO₂ or themselves to form unwanted byproducts.[1][10][11] Oxidative degradation is caused by the presence of oxygen from the flue gas, occurring mainly in the absorber at lower temperatures (40-70°C).[1][7]

Q: What are the primary products of thermal degradation for MEA?

A: The main thermal degradation products for monoethanolamine (MEA) include N-(2-hydroxyethyl)imidazole (HEI), N-(2-hydroxyethyl)ethylenediamine (HEEDA), and 2-oxazolidone.[10] These reactions are complex and can lead to polymerization, reducing solvent capacity.[13]



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Caption: Simplified thermal degradation pathway of MEA.

Q: How can I minimize oxidative degradation?

A: Minimizing oxidative degradation involves several strategies. The use of specific inhibitors has been shown to be effective.[\[14\]](#) Pre-treating the flue gas to remove oxygen is another approach, though often not practical. The presence of dissolved metals like iron can catalyze oxidation, so effective filtration and corrosion control are crucial.[\[1\]](#)

Q: What are Heat Stable Salts (HSS) and how do they cause amine loss?

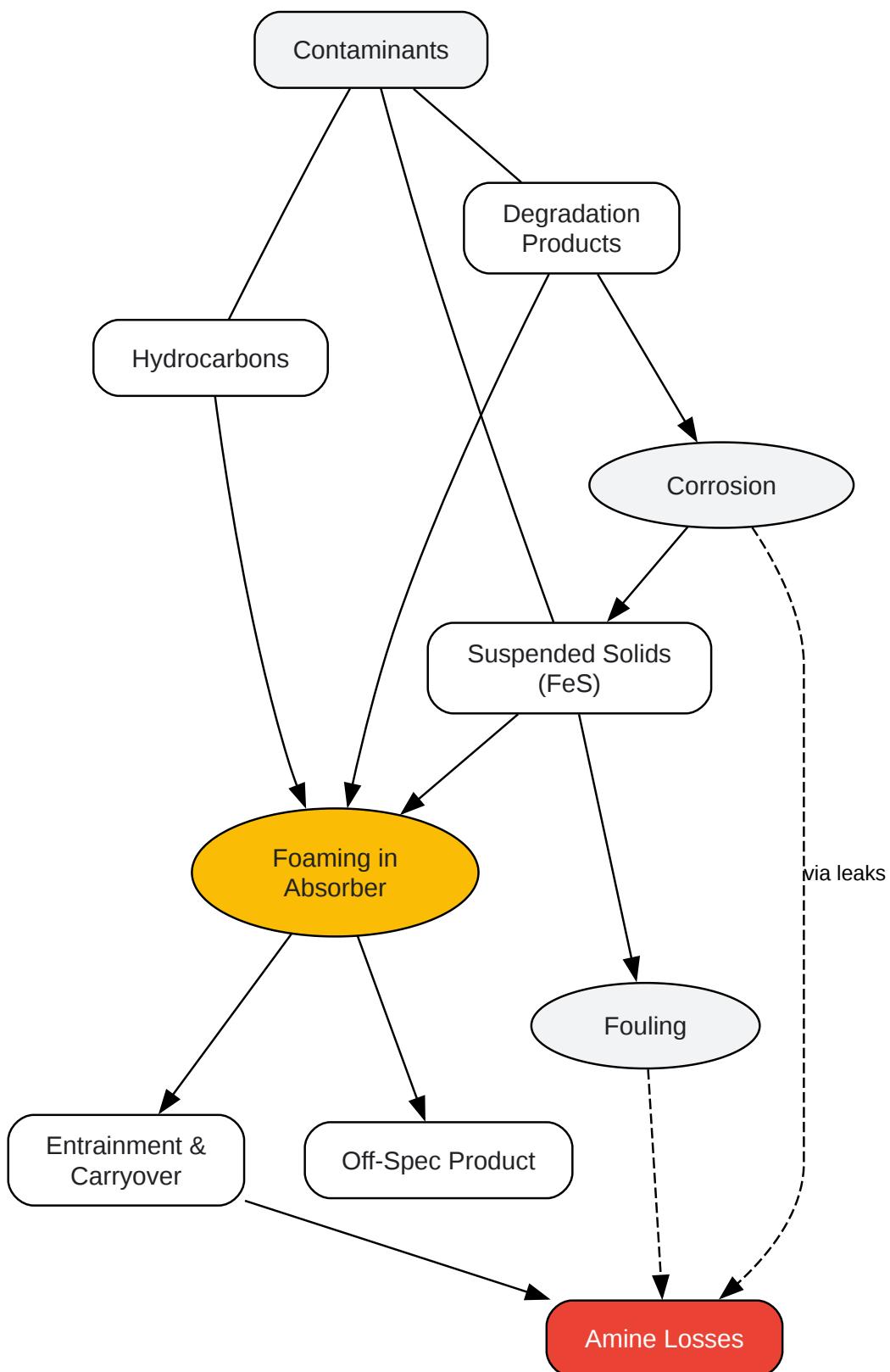
A: Heat Stable Salts (HSS) are formed when amines react with strong acids present in the gas stream (like SO_x, NO_x) or with acidic byproducts of oxidative degradation.[\[1\]](#)[\[8\]](#) Unlike the bond with CO₂, these salts are "heat stable" and do not regenerate in the stripper, effectively trapping the amine and removing it from circulation.[\[8\]](#)[\[15\]](#) This reduces the overall CO₂ carrying capacity and necessitates purging the contaminated solvent or using a reclaimer.[\[15\]](#)[\[16\]](#)

Category 2: Mechanical and Operational Losses

Q: My unit experiences frequent foaming. What are the common causes?

A: Foaming is a common operational problem that can lead to significant amine carryover.[\[6\]](#) The primary causes include:

- Contaminants: Liquid hydrocarbons, suspended solids (like iron sulfide), and degradation products can act as foam promoters.[\[3\]](#)[\[8\]](#)
- Chemicals: Over-injection of anti-foaming agents or corrosion inhibitors can sometimes stabilize foam.[\[6\]](#)
- Operating Conditions: Condensation of hydrocarbons in the absorber, which can happen if the lean amine is cooler than the inlet gas, is a frequent cause.[\[12\]](#)
- Mechanical Issues: High gas velocities and restrictions in the system can agitate the solution and induce foaming.[\[3\]](#)

[Click to download full resolution via product page](#)**Caption:** Interrelationship of common operational problems.

Q: How does the choice of amine affect vaporization losses?

A: The volatility of the amine, determined by its vapor pressure, directly impacts losses. Monoethanolamine (MEA) has a significantly higher vapor pressure compared to Diethanolamine (DEA) and Methyldiethanolamine (MDEA).^[3] Consequently, vaporization losses are a much greater concern in MEA systems. In contrast, losses due to volatility for DEA and MDEA are typically considered negligible.^[3] To minimize these losses, especially with MEA, a water wash section with several trays can be installed at the top of the absorber to "catch" volatilized amine.^[17]

Q: What is amine reclamation and when is it necessary?

A: Amine reclamation is the process of purifying a degraded or contaminated amine solution to remove HSS, degradation products, and solids.^[18] This is necessary when the level of contaminants becomes high enough to cause significant operational problems like corrosion, foaming, and reduced absorption capacity.^[15] Common reclamation technologies include thermal distillation, ion exchange, and electrodialysis.^{[15][16][19]} Reclamation restores the amine's performance, prolongs its service life, and reduces the need for costly solvent replacement.^[18]

Quantitative Data Summary

The following tables provide key data to help in the selection and operation of amine systems.

Table 1: Thermal Stability of Select Amines This table shows the maximum recommended operating temperature for several linear amines, which is a measure of their resistance to thermal degradation.

Amine	Max Temperature (°C)
Ethylenediamine (EDA)	116
Monoethanolamine (MEA)	116
1,3-Propanediamine (PDA)	124
3-Amino-1-propanol (MPA)	129
Diglycolamine (DGA®)	134
1,6-Hexanediamine (HMDA)	140
2-Amino-2-methyl-1-propanol (AMP)	143

Source: Data derived from thermal degradation studies.[\[13\]](#)

Table 2: Volatility of Common Amines Vapor pressure is a direct indicator of an amine's tendency to be lost through vaporization.

Amine (at 25°C)	Vapor Pressure (psia)	Relative Volatility
MEA	2.04×10^{-3}	High
DEA	2.63×10^{-5}	Low
MDEA	2.37×10^{-5}	Low

Source: Comparative data on amine volatility.[\[3\]](#)

Experimental Protocols

Protocol 1: Determination of Amine Concentration via Titration

This protocol describes a standard acid-base titration to determine the total alkalinity or concentration of an amine solution.

- Sample Preparation: Obtain a representative sample of the amine solution. Accurately weigh a specific amount (e.g., 1-2 grams) of the solution into an Erlenmeyer flask and dilute with deionized water.
- Indicator: Add a few drops of a suitable indicator, such as methyl orange or a mixed indicator, to the flask.
- Titration: Titrate the sample with a standardized solution of a strong acid, typically 0.5N or 1.0N hydrochloric acid (HCl), until the endpoint is reached, indicated by a distinct color change.[20]
- Calculation: Record the volume of titrant used. The amine concentration (as wt%) can be calculated using the following formula: $\text{wt\% Amine} = (V * N * MW) / (W * 10)$ Where:
 - V = Volume of HCl used (mL)
 - N = Normality of HCl (eq/L)
 - MW = Molecular weight of the amine (g/mol)
 - W = Weight of the amine sample (g)

Protocol 2: Identification of Degradation Products by GC-MS

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying volatile and semi-volatile degradation products in an amine solution.[1]

- Sample Preparation: The amine sample may require derivatization to make the polar degradation products more volatile and suitable for GC analysis.
- Injection: A small volume of the prepared sample is injected into the GC. The high temperature of the injection port vaporizes the sample.
- Separation: The vaporized sample is carried by an inert gas (mobile phase) through a capillary column (stationary phase). Compounds separate based on their boiling points and interaction with the stationary phase.

- Detection (MS): As compounds exit the column, they enter the mass spectrometer, which ionizes them and separates the ions based on their mass-to-charge ratio, creating a unique mass spectrum for each compound.
- Identification: The resulting mass spectra are compared against a library (e.g., NIST) to identify the specific degradation products present in the sample.^[1] Quantification can be achieved by running calibrated standards.

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